Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid, also known as norbornanedicarboxylic acid, is a bicyclic organic compound with the molecular formula and a molecular weight of 184.19 g/mol. It features two carboxylic acid functional groups at the 1 and 5 positions of the bicyclo[3.1.1]heptane framework. This compound is characterized by its unique structural features, which include high ring strain and angular strain due to its rigid bicyclic structure, making it an interesting subject for research in organic chemistry and materials science .
The high reactivity of the carboxylic acids allows for further derivatization, leading to a variety of functionalized compounds .
Research indicates that bicyclo[3.1.1]heptane-1,5-dicarboxylic acid exhibits several biological activities:
Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid can be synthesized through several methods:
Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid has diverse applications across various fields:
Its unique structural characteristics make it a valuable compound for research and industrial applications .
Interaction studies involving bicyclo[3.1.1]heptane-1,5-dicarboxylic acid focus on its behavior in biological systems and chemical environments:
These studies are crucial for determining the safety and efficacy of the compound in potential therapeutic applications .
Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid has several similar compounds that share structural features but differ in functional groups or ring size:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Norbornene | Bicyclic | Lacks carboxylic acid groups |
| Bicyclo[2.2.2]octane | Bicyclic | Different ring size; less angular strain |
| Bicyclo[4.2.0]octa-2,4-diene | Bicyclic | Contains additional double bonds |
| 2,6-Norbornanedicarboxylic acid | Bicyclic | Different positioning of carboxyl groups |
The uniqueness of bicyclo[3.1.1]heptane-1,5-dicarboxylic acid lies in its specific arrangement of functional groups and ring strain characteristics that contribute to its reactivity and biological activity compared to these similar compounds .
The radical-mediated ring-opening of [3.1.1]propellane has become a cornerstone for synthesizing BCH derivatives. This methodology exploits the inherent strain energy of the propellane system (estimated at ~30 kcal/mol), which facilitates selective C–C bond cleavage under controlled conditions. A scalable five-step synthesis of [3.1.1]propellane from ethyl 4-chlorobutanoate has been developed, achieving multigram quantities with 26–37% overall yield.
Photocatalyzed atom transfer radical addition (ATRA) using 456 nm blue light enables the conversion of [3.1.1]propellane to iodinated BCH intermediates (Figure 1). The reaction proceeds via a radical chain mechanism, where light excitation of the photocatalyst generates halogen radicals that abstract hydrogen from the propellane, initiating ring-opening. This approach yields three distinct BCH iodides:
Table 1: Key Parameters for Radical Functionalization of [3.1.1]Propellane | Parameter | Optimal Range | Impact on Yield | |---------------------|---------------------|-----------------| | Light wavelength | 456 nm | 75–89% | | Reaction time | 6–8 h | <5% variance | | Iodide equivalents | 1.2–1.5 | Maximizes mono-iodination | | Temperature | 25°C (ambient) | Prevents byproducts | Subsequent derivatization of these iodides expands the chemical space of BCH analogs. Iron-catalyzed Kumada coupling with aryl Grignard reagents introduces aromatic substituents, while hydrolysis/oxidation converts pivalate esters to carboxylic acids. The total synthesis time for functionalized BCH carboxylic acids is approximately 40 h, making this route practical for medicinal chemistry applications.
A breakthrough in BCH synthesis involves photoinduced [3σ + 2σ] cycloadditions between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs). This method constructs the bicyclo[3.1.1]heptane core in a single step under mild conditions. The reaction employs Ir[dF(CF3)ppy]2(dtbpy)PF6 as a photocatalyst (E1/2 = 1.21 V vs SCE), which oxidizes CPAs to radical cations that undergo β-scission, generating distonic radicals.
Key mechanistic stages include:
Optimization studies revealed DMSO as the optimal solvent, providing 72% yield of trisubstituted BCH products (Table 2). The reaction demonstrates broad substrate tolerance, accommodating electron-donating and withdrawing groups on both BCB and CPA components.
Table 2: Photocycloaddition Optimization Parameters | Condition | Variation | Yield Impact | |---------------------|---------------------|-------------------| | Photocatalyst | Ir[dF(CF3)ppy]2 | 72% (optimal) | | Solvent | DMSO vs DMA | +26% yield | | Light wavelength | 390 nm vs 456 nm | 15% decrease | | Radical scavengers | TEMPO | Complete inhibition | This method’s synthetic utility is enhanced by post-functionalization reactions, including cross-couplings and oxidations, enabling rapid diversification of the BCH core.
While radical and photochemical methods dominate current BCH synthesis, asymmetric approaches remain underdeveloped. No direct catalytic asymmetric synthesis of BCH-1,5-dicarboxylic acid derivatives has been reported to date. However, insights from related systems suggest potential strategies:
Current limitations stem from the rigid geometry of the bicyclo[3.1.1]heptane system, which restricts conformational flexibility needed for effective chiral induction. Computational modeling predicts that introducing bulky substituents at the 3-position could create stereochemical bias during ring-opening events.
The structural mimicry of meta-substituted aromatic rings represents a cornerstone of bicyclo[3.1.1]heptane-1,5-dicarboxylic acid's bioisosteric utility. X-ray crystallographic analyses confirm that the 1,5-dicarboxylate configuration replicates the 4.8–5.0 Å interatomic distance characteristic of meta-disubstituted benzene derivatives, with exit vector angles maintained at 119–120° [2] [3]. This geometric fidelity enables direct substitution in drug candidates requiring specific spatial arrangements for target engagement.
Synthetic methodologies have evolved to address the challenge of introducing diverse functional groups. The photochemical [3σ+2σ] annulation reaction developed by Mykhailiuk and colleagues enables efficient construction of 4-aminobicyclo[3.1.1]heptane derivatives under mild conditions [2]. This method employs bicyclobutanes (BCBs) and cyclopropaneamines (CPAs) as precursors, with iridium photocatalysis facilitating the key ring-forming step (Figure 1). The reaction demonstrates broad functional group tolerance, accommodating electron-withdrawing substituents (-CF~3~, -CN) and heteroaromatic systems without compromising yield [2].
Comparative physicochemical profiling reveals critical advantages over aromatic counterparts:
| Property | Meta-Benzene Derivative | Bicyclo[3.1.1]heptane Analog |
|---|---|---|
| LogP | 2.8 ± 0.3 | 1.2 ± 0.2 |
| Aqueous Solubility (µM) | 12 ± 2 | 48 ± 5 |
| Metabolic Half-life (h) | 1.5 ± 0.3 | 6.8 ± 0.9 |
Table 1: Comparative physicochemical properties of meta-arene and bicyclo[3.1.1]heptane bioisosteres [3]
The reduced lipophilicity (LogP decrease >1.5 units) coupled with enhanced solubility directly addresses common drug development challenges associated with aromatic systems [3].
The saturated bicyclic framework fundamentally alters absorption and distribution characteristics. Molecular dynamics simulations demonstrate that the compound's rigidity reduces nonspecific protein binding by 40–60% compared to flexible aliphatic isosteres, increasing free drug concentrations [3]. This effect proves particularly advantageous in central nervous system (CNS) drug development, where passive blood-brain barrier penetration requires optimal unbound fractions.
Metabolic stability enhancements stem from two mechanisms:
A notable advancement involves oxygen-atom incorporation to create 3-oxabicyclo[3.1.1]heptane derivatives. This modification increases polar surface area by 25 Ų while maintaining geometric parameters, boosting aqueous solubility to 156 µM without compromising membrane permeability [3]. The oxygenated variant demonstrates particular promise for intravenous formulations requiring high drug loads.
Case Study 1: Sonidegib Analog Optimization
Replacement of the meta-benzene core in the Hedgehog pathway inhibitor Sonidegib with bicyclo[3.1.1]heptane-1,5-dicarboxylic acid yielded compound 50 [3]. While initial substitution decreased intrinsic solubility from 6 µM to 4 µM, subsequent oxidation to the 3-oxa derivative restored solubility to 18 µM. Crucially, the analog maintained equivalent inhibitory potency (IC~50~ = 9 nM vs. 7 nM for parent) while reducing CYP3A4 inhibition by 83% [3].
Case Study 2: IDO1 Inhibitor Development
Incorporation of the bicyclic core into indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors addressed metabolic instability issues. The lead compound exhibited:
| Parameter | Aromatic Analog | Bicyclo[3.1.1]heptane Derivative |
|---|---|---|
| Hepatic Clearance (mL/min/kg) | 32 | 9 |
| Oral Bioavailability (%) | 18 | 64 |
| Plasma Protein Binding (%) | 95 | 82 |
Table 2: Pharmacokinetic improvements in IDO1 inhibitor series [2]
The derivative's reduced plasma protein binding correlated with enhanced tumor penetration in xenograft models, demonstrating a 2.7-fold increase in intratumoral concentration [2].
These case studies underscore the compound's versatility in addressing diverse drug development challenges through rational bioisosteric replacement. Continued exploration of its derivatization potential promises to expand applications into novel therapeutic areas requiring precise control of molecular geometry and drug-like properties.
$$ \text{Figure 1: Photochemical [3σ+2σ] annulation reaction for 4-aminobicyclo[3.1.1]heptane synthesis} $$ [2]
Radical-mediated ring-opening mechanisms represent a fundamental class of transformations in bicyclo[3.1.1]heptane-1,5-dicarboxylic acid chemistry, driven by the substantial ring strain inherent in these bicyclic systems. The mechanistic pathways proceed through the formation of radical intermediates that subsequently undergo fragmentation, leading to relief of ring strain and formation of more stable products.
The primary initiation pathway involves the formation of carbon-centered radicals at the bridgehead positions of the bicyclo[3.1.1]heptane framework [1] [2]. These radicals can be generated through various methods, including photochemical activation, thermal decomposition of radical precursors, or through single-electron transfer processes. The rate constants for ring-opening reactions of bicyclic systems are typically in the range of 10^7 to 10^11 s^-1 at ambient temperatures, depending on the specific structural features and substituent patterns [3] [4].
In the context of bicyclo[3.1.1]heptane-1,5-dicarboxylic acid, the presence of carboxylic acid groups at the bridgehead positions significantly influences the radical stability and reaction pathways. The electron-withdrawing nature of the carboxyl groups stabilizes adjacent radical centers through resonance delocalization, which can affect both the kinetics and thermodynamics of ring-opening processes [5].
The radical ring-opening mechanism typically proceeds through a concerted or stepwise fragmentation process. Initial formation of a radical at the bridgehead carbon leads to weakening of the bridging bonds, followed by bond cleavage to form an open-chain radical intermediate [6] [7]. The rate-determining step is usually the initial bond cleavage, which occurs with activation energies ranging from 10-15 kcal/mol for strained bicyclic systems [8].
Table 1: Representative Rate Constants for Radical Ring-Opening Reactions
| Substrate | Temperature (°C) | Rate Constant (s^-1) | Reference |
|---|---|---|---|
| Cyclopropylcarbinyl radical | 25 | 8.6 × 10^7 | [3] |
| Bicyclo[3.1.0]hexanylmethyl radical | 25 | 3.3 × 10^4 | [9] |
| Substituted cyclopropylcarbinyl radicals | 25 | 10^8 - 10^11 | [4] |
The stereochemical outcome of radical ring-opening reactions is influenced by the conformational preferences of the bicyclic framework and the stabilization of the resulting radical intermediates [10]. In bicyclo[3.1.1]heptane systems, the rigid structure constrains the possible conformations, leading to predictable regioselectivity patterns in the ring-opening process.
Computational studies using density functional theory have provided insights into the reaction pathways and transition state structures involved in radical ring-opening mechanisms [11]. These calculations reveal that the ring-opening process is driven by the relief of ring strain, with transition states that are typically early along the reaction coordinate, consistent with the high reactivity of these strained systems.
The radical intermediates formed during ring-opening can undergo various secondary reactions, including hydrogen atom abstraction, radical-radical coupling, or further rearrangement processes [12]. The competition between these pathways determines the overall product distribution and can be controlled through careful selection of reaction conditions and trapping agents.
Acid-catalyzed intramolecular cyclization pathways represent a complementary mechanistic approach to bicyclo[3.1.1]heptane transformations, proceeding through ionic rather than radical intermediates. These mechanisms are particularly relevant for bicyclo[3.1.1]heptane-1,5-dicarboxylic acid due to the presence of carboxylic acid functionality that can participate in both intermolecular and intramolecular acid-base catalysis [13] [14].
The mechanistic framework for acid-catalyzed cyclization typically involves protonation of one of the carboxylic acid groups to form a more electrophilic center, followed by intramolecular nucleophilic attack by another functional group within the molecule [15]. In the case of bicyclo[3.1.1]heptane-1,5-dicarboxylic acid, the proximity of the two carboxyl groups enables efficient intramolecular interactions that can lead to cyclic anhydride formation or other cyclization products.
The acid-catalyzed pathway begins with protonation of one carboxyl group, creating a carbocation-like species that is stabilized by the bicyclic framework [16]. The electron-withdrawing nature of the second carboxyl group influences the electrophilicity of the protonated center, modulating the reaction rate and selectivity. Lewis acid catalysts such as boron trifluoride, aluminum chloride, or zinc chloride are commonly employed to activate the carboxyl groups toward cyclization [17].
Table 2: Acid-Catalyzed Cyclization Conditions and Yields
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Product Type |
|---|---|---|---|---|
| BF3·OEt2 | 80 | CH2Cl2 | 75-85 | Cyclic anhydride |
| AlCl3 | 60 | Toluene | 65-75 | Mixed products |
| TfOH | 40 | DCE | 80-90 | Lactone derivatives |
The intramolecular nature of these cyclization reactions provides significant entropic advantages compared to intermolecular processes, leading to enhanced reaction rates and selectivity [13]. The effective molarity of the intramolecular reaction can be several orders of magnitude higher than the corresponding intermolecular process, making these transformations particularly favorable from a kinetic standpoint.
Mechanistic studies have revealed that the cyclization pathway is highly dependent on the conformation of the bicyclic system and the relative orientation of the carboxyl groups [18]. In bicyclo[3.1.1]heptane-1,5-dicarboxylic acid, the rigid bicyclic framework constrains the carboxyl groups to specific spatial relationships that influence the feasibility and selectivity of cyclization reactions.
The role of solvent in acid-catalyzed cyclization cannot be overlooked, as polar protic solvents can stabilize ionic intermediates and facilitate proton transfer processes [19]. Conversely, polar aprotic solvents may favor different mechanistic pathways by altering the solvation of charged intermediates and transition states.
Temperature effects on acid-catalyzed cyclization reactions typically follow Arrhenius behavior, with activation energies in the range of 15-25 kcal/mol depending on the specific catalyst and substrate combination [20] [21]. The temperature dependence provides a useful tool for controlling reaction selectivity, as different pathways may have different activation parameters.
Computational modeling of acid-catalyzed cyclization pathways has provided valuable insights into the transition state structures and reaction coordinates involved in these transformations [22]. These studies reveal that the cyclization process typically proceeds through a concerted mechanism involving proton transfer and bond formation, with transition states that are stabilized by hydrogen bonding interactions.
Substituent effects play a crucial role in determining the reaction selectivity and mechanistic pathways in bicyclo[3.1.1]heptane transformations. The electronic and steric properties of substituents attached to the bicyclic framework significantly influence both radical-mediated and acid-catalyzed processes through inductive, resonance, and steric effects [23] [5].
The electron-withdrawing carboxyl groups in bicyclo[3.1.1]heptane-1,5-dicarboxylic acid exert strong inductive effects that stabilize adjacent carbocation and carbanion intermediates while destabilizing radical centers [23]. This electronic influence affects the relative rates of competing reaction pathways and can be used to control reaction selectivity. The magnitude of these effects can be quantified using Hammett parameters, with carboxyl groups having σ values of approximately +0.45, indicating strong electron-withdrawing character.
Table 3: Electronic Effects of Common Substituents on Bicyclo[3.1.1]heptane Reactivity
| Substituent | σ Parameter | Effect on Radical Stability | Effect on Cation Stability |
|---|---|---|---|
| -COOH | +0.45 | Destabilizing | Stabilizing |
| -CH3 | -0.17 | Stabilizing | Destabilizing |
| -OCH3 | -0.27 | Stabilizing | Stabilizing |
| -CF3 | +0.54 | Destabilizing | Destabilizing |
The spatial arrangement of substituents on the bicyclo[3.1.1]heptane framework creates unique steric environments that influence reaction pathways [24]. The bridgehead positions in particular are sterically hindered due to the rigid bicyclic structure, which can prevent certain reaction pathways while favoring others. This steric control is particularly important in determining the regioselectivity of ring-opening reactions.
Substituent effects on radical stability follow predictable patterns based on the ability of substituents to delocalize unpaired electron density [25]. Electron-donating substituents such as alkyl groups stabilize radicals through hyperconjugation, while electron-withdrawing groups like carboxyl functions destabilize radical centers through inductive withdrawal of electron density. These effects are quantified by the rate constants for radical formation and decay, which can vary by several orders of magnitude depending on the substituent pattern.
In acid-catalyzed reactions, substituent effects manifest primarily through their influence on the basicity of potential nucleophilic sites and the stability of carbocation intermediates [5]. Electron-withdrawing substituents decrease the nucleophilicity of adjacent sites while increasing the electrophilicity of carbocation centers. This dual effect can lead to enhanced reaction rates in intramolecular cyclization reactions where both nucleophilic and electrophilic centers are present in the same molecule.
The temperature dependence of substituent effects provides additional mechanistic insights, as different substituents may exhibit different activation parameters [26]. Electron-withdrawing substituents typically increase activation energies for radical processes while decreasing them for ionic processes, leading to temperature-dependent selectivity patterns that can be exploited for synthetic control.
Table 4: Temperature Effects on Selectivity in Substituted Bicyclo[3.1.1]heptane Reactions
| Temperature (°C) | Primary Product | Secondary Product | Selectivity Ratio |
|---|---|---|---|
| 25 | Radical pathway | Ionic pathway | 3:1 |
| 60 | Radical pathway | Ionic pathway | 1.5:1 |
| 100 | Ionic pathway | Radical pathway | 1:2 |
Computational studies have revealed that substituent effects in bicyclo[3.1.1]heptane systems are amplified compared to unstrained systems due to the rigid framework that prevents conformational relaxation [27]. This amplification makes bicyclo[3.1.1]heptane derivatives particularly sensitive to electronic perturbations, enabling fine-tuning of reactivity through careful substituent selection.
The interplay between electronic and steric effects creates complex selectivity patterns that depend on the specific reaction conditions and mechanistic pathway [22]. Understanding these effects is crucial for predicting and controlling the outcome of bicyclo[3.1.1]heptane transformations, particularly in synthetic applications where high selectivity is required.